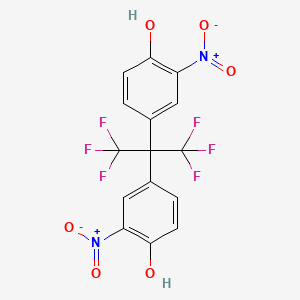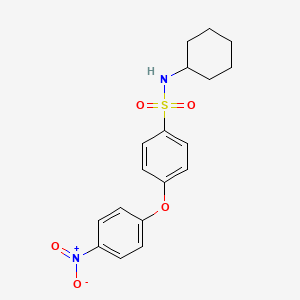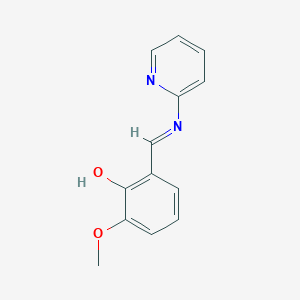![molecular formula C10H12BrN B1660286 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine CAS No. 740842-87-9](/img/structure/B1660286.png)
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is a compound that belongs to the class of benzazepines . It is a biologically important heterocyclic system . The azepine ring in its structure is annulated with the benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a related compound, has been reported . The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of this compound . The synthesis incorporates acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis
The molecular structure of “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is characterized by the presence of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The benzazepine ring is annulated with the benzene ring .Chemical Reactions Analysis
The synthesis of “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” involves acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Physical and Chemical Properties Analysis
The compound “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is a powder . It has a molecular weight of 262.58 and 226.12 . The storage temperature is room temperature .Safety and Hazards
The compound “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
Número CAS |
740842-87-9 |
|---|---|
Fórmula molecular |
C10H12BrN |
Peso molecular |
226.11 |
Nombre IUPAC |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
Clave InChI |
WQZWMJXOLQUALN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
SMILES canónico |
C1CC2=C(CNC1)C=CC(=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
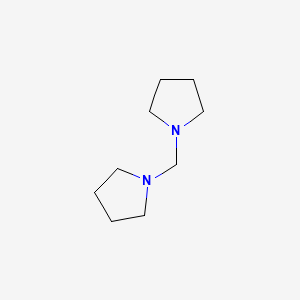
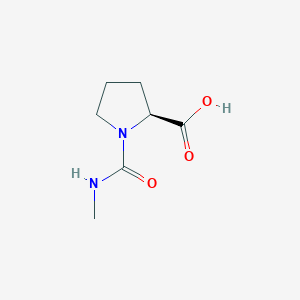
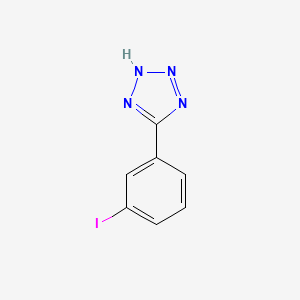
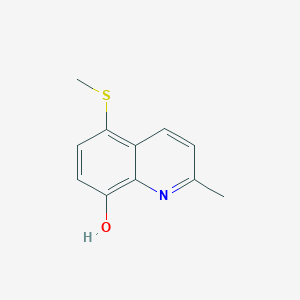
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1660212.png)
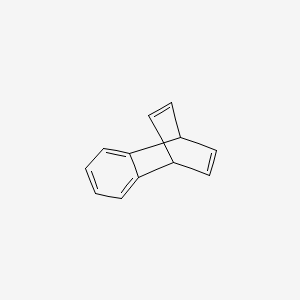
![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)

